

Chemical and physical properties of Isoflupredone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isoflupredone

Cat. No.: B118300

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **Isoflupredone**

Introduction

Isoflupredone is a synthetic glucocorticoid corticosteroid, chemically identified as 9 α -fluoroprednisolone or deltafludrocortisone[1][2][3]. While **Isoflupredone** itself has not been marketed, its acetate ester, **Isoflupredone** Acetate, is utilized in veterinary medicine for its potent anti-inflammatory and immunosuppressive properties[4][5]. It is employed to treat a range of conditions in animals, including ketosis, musculoskeletal disorders, hypersensitivity reactions, and various inflammatory diseases. This document provides a comprehensive technical overview of the chemical and physical properties, pharmacological actions, and key experimental methodologies related to **Isoflupredone** and its acetate form, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Isoflupredone's chemical structure is derived from prednisolone with a fluorine atom substituted at the 9 α position, which significantly enhances its glucocorticoid activity. The common form used in veterinary applications is the 21-acetate ester.

Table 1: Chemical Identity of **Isoflupredone** and **Isoflupredone** Acetate

Property	Isoflupredone	Isoflupredone Acetate
IUPAC Name	(11 β)-9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione	9-Fluoro-11 β ,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
Synonyms	9-Fluoroprednisolone, Deltafludrocortisone	U-6013, Predef
CAS Number	338-95-4	338-98-7
Molecular Formula	C ₂₁ H ₂₇ FO ₅	C ₂₃ H ₂₉ FO ₆
Molecular Weight	378.43 g/mol	420.47 g/mol
Chemical Structure	A synthetic fluorinated corticosteroid	The 21-acetate ester of Isoflupredone

Table 2: Physicochemical Properties of **Isoflupredone** and **Isoflupredone Acetate**

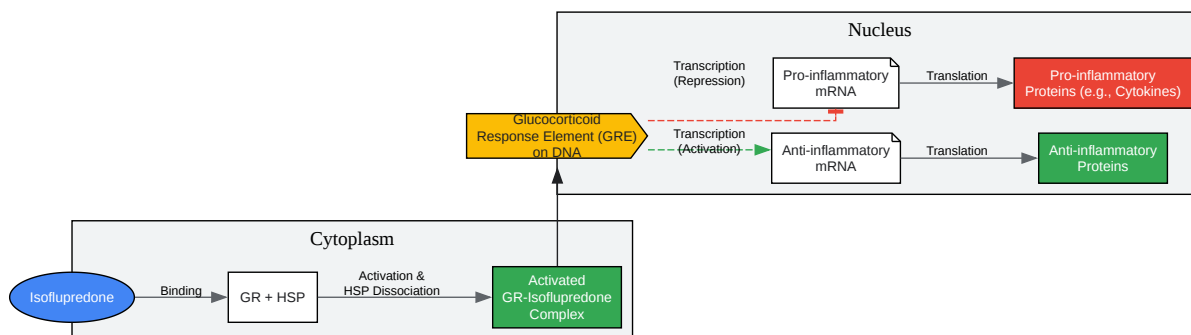
Property	Value
Appearance	White solid; Crystals from acetone
Melting Point	263-266 °C (with decomposition); also reported as 274-275 °C (with decomposition)
Solubility	Water: 87 mg/L at 25°C DMSO (Acetate): 60 mg/mL
pKa (Predicted)	12.10 \pm 0.70
Optical Rotation	[α] _D ²³ +108° (c = 0.611 in ethanol); [α] _D ²³ +94° (alcohol)
UV Absorption Maximum	λ _{max} at 240 nm in ethanol (ϵ \approx 15800)

Pharmacology

Mechanism of Action

Isoflupredone exerts its effects primarily by acting as a glucocorticoid receptor (GR) agonist. Upon entering the cell, it binds to the GR in the cytoplasm, causing the dissociation of heat shock proteins. The activated drug-receptor complex then translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to a decrease in the production of pro-inflammatory proteins (like cytokines and chemokines) and an increase in anti-inflammatory proteins.

Unlike highly selective glucocorticoids such as dexamethasone, **Isoflupredone** also possesses significant mineralocorticoid activity, which can lead to effects on electrolyte balance, notably a decrease in plasma potassium levels (hypokalemia). Studies suggest it can also suppress the activity of 5-lipoxygenase, an enzyme involved in the inflammatory pathway.



[Click to download full resolution via product page](#)

Caption: Glucocorticoid receptor signaling pathway for **Isoflupredone**.

Pharmacokinetics

The pharmacokinetic profile of **Isoflupredone** has been characterized in veterinary species, particularly horses. The parameters vary significantly with the route of administration.

Table 3: Pharmacokinetic Parameters of **Isoflupredone** in Horses

Route of Administration	Dose	Cmax (ng/mL)	Tmax (hours)	Terminal Half-Life (t½) (hours)	Reference(s)
Intra-articular (inflamed)	8 mg	2.45 ± 0.61	2.5 ± 0.75	0.9 (plasma elimination)	
Intramuscular	20 mg	1.55 ± 0.43	3.50 (median)	39.6 ± 22.1	

- Intra-articular administration in an inflamed joint results in a rapid appearance in plasma, with concentrations falling below the limit of quantitation by 72 hours.
- Intramuscular administration leads to a lower peak concentration but a significantly longer terminal half-life, suggesting prolonged absorption or distribution.

Pharmacodynamics

The primary pharmacodynamic effects of **Isoflupredone** are anti-inflammatory and immunosuppressive. Key observed effects include:

- Anti-inflammatory: In models of induced synovitis in horses, intra-articular **Isoflupredone** significantly decreased joint circumference and improved pain-free joint flexion.
- Cortisol Suppression: Administration results in significant and prolonged suppression of endogenous cortisol production, a hallmark of systemic corticosteroid activity.
- Electrolyte Changes: Due to its mineralocorticoid activity, **Isoflupredone** can cause a significant decrease in plasma potassium (hypokalemia) and an increase in urinary fractional excretion of potassium.

Experimental Protocols

Synthesis Outline

The synthesis of **Isoflupredone** Acetate can be achieved through multi-step chemical processes, often starting from other steroid precursors like Prednisone. While specific proprietary details vary, a general synthetic scheme involves:

- Starting Material: Prednisolone or a related steroid.
- Fluorination: Introduction of a fluorine atom at the 9 α position.
- Hydroxylation: Introduction of hydroxyl groups at necessary positions (e.g., 11 β , 17 α , 21). Microbiological preparation methods have also been reported for this purpose.
- Acetylation: Esterification of the 21-hydroxyl group to form the acetate ester.
- Purification: The final product is purified, often through recrystallization, to yield **Isoflupredone** Acetate.

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of **Isoflupredone** in biological matrices such as plasma or urine, based on methodologies described in pharmacokinetic studies.

1. Sample Preparation (Solid-Phase Extraction):

- Thaw biological samples (e.g., 1 mL of plasma) at room temperature.
- Add an internal standard (e.g., a deuterated analog or another corticosteroid like fluoxymesterone) to all samples, calibrators, and quality controls.
- Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
- Elute **Isoflupredone** with a strong organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Conditions:

- Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
- Analytical Column: C18 reversed-phase column (e.g., Waters Xbridge™ C18).
- Mobile Phase A: 0.1% Acetic Acid in Water.

- Mobile Phase B: 0.1% Acetic Acid in Methanol.
- Gradient: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to elute the analyte.
- Flow Rate: Approximately 0.5-1.0 mL/min.
- Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for **Isoflupredone** and the internal standard are monitored for high selectivity and sensitivity.
- Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of **Isoflupredone** in unknown samples is determined from this curve.

[Click to download full resolution via product page](#)

```
A[label="Biological Sample\n(e.g., Plasma, Urine)"]; B[label="Add  
Internal Standard", shape=ellipse, fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; C [label="Sample Pre-treatment\n(e.g., Solid-  
Phase Extraction)"]; D [label="Elution"]; E [label="Evaporation to  
Dryness"]; F [label="Reconstitution in\nMobile Phase"]; G  
[label="Injection into\nLC-MS/MS System", shape=invhouse,  
fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Data  
Acquisition\n(MRM Mode)"]; I[label="Data Processing  
&\nQuantification", shape=ellipse, fillcolor="#FBBC05",  
fontcolor="#202124"];
```

```
A -> B -> C -> D -> E -> F -> G -> H -> I; }
```

Caption: General experimental workflow for LC-MS/MS quantification.

Protocol: In Vivo Pharmacokinetic Study in Horses

This protocol provides a framework for conducting a pharmacokinetic study of **Isoflupredone** Acetate following intramuscular administration in horses, based on published research.

1. Animals and Housing:

- Use a cohort of healthy, adult horses (e.g., 12 horses).
- Acclimatize the animals to the study environment for at least one week before the experiment.
- Ensure access to water and feed according to standard protocols.

2. Drug Administration and Dosing:

- Collect a baseline (time 0) blood sample from each horse.
- Administer a single 20 mg dose of **Isoflupredone** Acetate via intramuscular (IM) injection into a large muscle group (e.g., neck or gluteal muscles).

3. Sample Collection:

- Collect blood samples into heparinized tubes at predetermined time points. For an IM study with a long half-life, a typical schedule might be: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 216, and 312 hours post-administration.
- Centrifuge blood samples to separate plasma.
- Store plasma samples at -80°C until analysis.
- If required, collect urine samples at specified intervals.

4. Bioanalysis:

- Analyze the plasma samples for **Isoflupredone** concentration using a validated LC-MS/MS method as described in Protocol 3.2.

5. Pharmacokinetic Analysis:

- Use non-compartmental or compartmental analysis with appropriate software (e.g., Phoenix® WinNonlin®) to determine key pharmacokinetic parameters, including C_{max}, T_{max}, AUC (Area Under the Curve), and terminal half-life (t_{1/2}).

[Click to download full resolution via product page](#)

```
A[label="Animal Acclimatization\n(e.g., 12 Healthy Horses)"];  
B[label="Baseline Blood Sampling\n(Time 0)"]; C [label="Drug  
Administration\n(e.g., 20 mg IM Isoflupredone Acetate)",  
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D
```

```
[label="Serial Blood Collection\n(e.g., 0-312 hours post-dose)"]; E
[label="Sample Processing\n(Centrifugation to obtain plasma)"]; F
[label="Sample Storage\n(-80°C)"]; G [label="Bioanalysis via LC-
MS/MS", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H
[label="Pharmacokinetic Modeling\n(NCA or Compartmental Analysis)"];
I[label="Determination of PK Parameters\n(Cmax, Tmax, t1/2, AUC)",
shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
```

```
A -> B -> C -> D -> E -> F -> G -> H -> I; }
```

Caption: Workflow for an in vivo pharmacokinetic study in horses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Isoflupredone | 338-95-4 [smolecule.com]
- 2. Isoflupredone - Wikipedia [en.wikipedia.org]
- 3. Isoflupredone | 338-95-4 [chemicalbook.com]
- 4. CAS 338-95-4: Isoflupredone | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical and physical properties of Isoflupredone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118300#chemical-and-physical-properties-of-isoflupredone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com